molecular formula C34H69NO3 B15286514 Hexadecanamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]- CAS No. 28791-69-7

Hexadecanamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]-

Cat. No.: B15286514
CAS No.: 28791-69-7
M. Wt: 539.9 g/mol
InChI Key: GCGTXOVNNFGTPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexadecanamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]- (IUPAC name variations noted in , and 9) is a sphingolipid derivative classified as a ceramide. Ceramides consist of a sphingoid base linked to a fatty acid via an amide bond. This compound features:

  • Molecular formula: C₃₄H₆₇NO₃ ()
  • Molecular weight: 537.90–539.92 g/mol (depending on stereochemistry and saturation) ()
  • Structure: A hexadecanoyl (C16) chain attached to a sphingoid base with hydroxyl groups at positions 1, 2, and 3 ().

Synthesis of analogous ceramides, such as hexacosanoylceramide (C44H89NO4), involves EDC/HOBT coupling of phytosphingosine and fatty acids ().

Properties

IUPAC Name

N-(1,3-dihydroxyoctadecan-2-yl)hexadecanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H69NO3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33(37)32(31-36)35-34(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h32-33,36-37H,3-31H2,1-2H3,(H,35,38)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCGTXOVNNFGTPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(C(CO)NC(=O)CCCCCCCCCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H69NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40399420
Record name Hexadecanamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

539.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28791-69-7
Record name Hexadecanamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(hexadecanoyl)-sphinganine typically involves the acylation of sphinganine with hexadecanoic acid. This can be achieved through various methods, including:

Industrial Production Methods

Industrial production of N-(hexadecanoyl)-sphinganine may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key features of Hexadecanamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]- with structurally related ceramides and amides:

Compound Name Molecular Formula Molecular Weight Acyl Chain Length Sphingoid Base Features Key Physical Properties Biological Roles/Notes References
Hexadecanamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]- (target compound) C₃₄H₆₇NO₃ 537.90–539.92 C16 Saturated, hydroxyls at C1, C2, C3 Density: 0.919 g/cm³ (predicted); Boiling point: 675°C (predicted) Likely roles in membrane structure (inferred)
Hexacosanoylceramide C₄₄H₈₉NO₄ 695.68 C26 Saturated phytosphingosine backbone Synthesized via EDC/HOBT coupling Model for sphingolipid metabolism studies
N-Hexadecanoyl-D-erythro-dihydrosphingosine C₃₄H₆₉NO₃ 539.92 C16 Saturated dihydrosphingosine (no double bonds) Research-grade lipid; used in biochemical assays
N-Hexadecanoyl-4-sphingenine (unsaturated variant) C₃₄H₆₇NO₃ 537.91 C16 Unsaturated (3-heptadecenyl, Z/E isomerism) Present in blood and brain lipids
N-(2-Hydroxyhexadecanoyl)-4-sphingenine C₃₂H₆₃NO₄ 537.88 C16 (2-hydroxy) Unsaturated sphingoid base Enhanced hydrophilicity due to hydroxylated acyl chain
N-(Hexadecyloxyhydroxypropyl)-N-Hydroxyethyldecanamide C₃₁H₆₃NO₄ 513.84 C10 Non-sphingoid (branched hydroxyethyl chain) Melting point: 50–55°C; Hydroxyl value: 208–228 Used in cosmetics; stringent purity standards

Key Comparative Insights

Acyl Chain Length and Hydrophobicity: The target compound’s C16 acyl chain balances hydrophobicity, whereas hexacosanoylceramide (C26) has enhanced lipid solubility, impacting membrane integration . Shorter chains (e.g., C10 in ’s compound) increase solubility, making them suitable for cosmetic formulations .

Saturation and Stereochemistry :

  • Unsaturated variants (e.g., 3-heptadecenyl in ) introduce kinks in the hydrocarbon tail, altering phase behavior in lipid bilayers .
  • Stereoisomerism (e.g., 1S,2R vs. 1R,2S in and ) may affect receptor binding or enzymatic processing, though specific data are lacking.

Functional Group Modifications: Hydroxylation of the acyl chain (e.g., 2-hydroxyhexadecanoyl in ) enhances hydrogen bonding, influencing interactions with proteins or aqueous environments .

Synthetic and Analytical Methods :

  • EDC/HOBT coupling () is a standard method for ceramide synthesis, ensuring high yields and purity.
  • Purity assays for cosmetic-grade amides () emphasize heavy metal limits (<20 ppm) and residual solvents, reflecting regulatory requirements .

Biological Activity

Hexadecanamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]- is a bioactive compound that has garnered attention for its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : Hexadecanamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]-
  • Molecular Formula : C36H73NO3
  • CAS Number : 96673-02-8

The compound is characterized by a long-chain fatty acid amide structure, which is known to influence various biological processes, particularly in the context of cell signaling and inflammation.

Biological Activity Overview

Hexadecanamide exhibits multiple biological activities, including:

  • Anti-inflammatory Effects : It has been shown to modulate inflammatory responses in various cell types.
  • Neuroprotective Properties : The compound may confer protection against neurodegenerative conditions by influencing apoptosis and cell survival pathways.
  • Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation and induce apoptosis.

The biological activity of Hexadecanamide can be attributed to several mechanisms:

  • Interaction with Cannabinoid Receptors : Hexadecanamide may act as a ligand for cannabinoid receptors, influencing pain perception and inflammation.
  • Regulation of Apoptosis : It has been reported to upregulate pro-apoptotic factors (e.g., BAX) while downregulating anti-apoptotic factors (e.g., BCL-2), leading to increased apoptotic signaling in cancer cells .
  • Modulation of Lipid Metabolism : The compound may alter lipid profiles in cells, impacting cellular signaling pathways related to growth and survival.

Case Studies and Experimental Data

  • In Vitro Studies :
    • A study investigated the effects of Hexadecanamide on human breast cancer cell lines (MCF-7 and MDA-MB-231). Results indicated that treatment with the compound resulted in significant inhibition of cell proliferation and induction of apoptosis through upregulation of tumor suppressor genes such as P53 and P21 .
    • Another study highlighted its role in reducing inflammation in macrophages by inhibiting the production of pro-inflammatory cytokines .
  • In Vivo Studies :
    • Animal models have shown that administration of Hexadecanamide can lead to reduced tumor growth in xenograft models, suggesting its potential as an anticancer agent .

Data Summary Table

Biological ActivityMechanism of ActionReference
Anti-inflammatoryModulation of cytokine production
NeuroprotectionRegulation of apoptosis
AnticancerInduction of apoptosis via BAX/P53 pathway

Q & A

Q. Synthesis :

  • React palmitic acid (C16:0) with a sphingoid base (e.g., sphingosine) under amide-coupling conditions (e.g., DCC/DMAP) .
    Purification :
  • Use column chromatography (silica gel, chloroform/methanol gradients) or preparative HPLC .
  • Solubility Dissolve in DMSO (20 mg/mL) , ethanol (22 mg/mL), or dimethylformamide (14 mg/mL) under inert gas purging to prevent oxidation .

Advanced: What experimental challenges arise in resolving its stereochemistry and purity?

  • Stereochemical variability : The compound has two defined stereocenters and a double bond (4E configuration). Impurities in synthetic batches often arise from incomplete stereocontrol during amide coupling .
  • Analytical resolution : Use chiral HPLC (e.g., Chiralpak IC column) with a methanol/water mobile phase to separate enantiomers .
  • Contradictions in predicted vs. experimental properties : Predicted density (0.919 g/cm³) and boiling point (675°C) may deviate due to intermolecular hydrogen bonding .

Advanced: How do structural variants (e.g., chain length, saturation) impact bioactivity data?

  • Chain length : Shorter chains (e.g., C6-ceramide) exhibit higher solubility but reduced membrane integration compared to C16 .
  • Saturation : The 4E double bond is critical for neuraminidase inhibition ; saturation abolishes activity .
  • Hydroxyl group positioning : Altering hydroxyl stereochemistry (e.g., 2R→2S) disrupts interactions with lipid rafts, as shown in fluorescent tracer studies .

Advanced: What methodologies are used to track its intracellular trafficking and localization?

  • Fluorescent analogs : BODIPY FL-C5-ceramide (λex/em = 505/511 nm) enables live-cell imaging of Golgi and endoplasmic reticulum dynamics .
  • Pulse-chase experiments : Combine radiolabeled (³H-palmitate) ceramide with subcellular fractionation to study lipid turnover .

Advanced: How can researchers address contradictions in reported bioactivity across studies?

  • Source variability : Natural isolates (e.g., from Discodermia calyx) may contain co-eluting lipids that confound activity assays . Validate purity via high-resolution MS/MS .
  • Assay conditions : Neuraminidase inhibition assays are pH-sensitive; discrepancies arise if buffer systems (e.g., Tris vs. phosphate) alter enzyme kinetics .

Advanced: What strategies mitigate instability during storage and handling?

  • Storage : Lyophilize and store at -80°C under argon to prevent hydrolysis of the amide bond .
  • Solvent selection : Avoid aqueous buffers (prone to micelle formation) for long-term stock solutions; use anhydrous DMSO .

Advanced: How is computational modeling applied to study its membrane interactions?

  • Molecular dynamics (MD) simulations : Use the CHARMM36 force field to model interactions with lipid bilayers, focusing on hydrogen bonding between hydroxyl groups and phospholipid headgroups .
  • Docking studies : Predict binding to neuraminidase (PDB: 3B7E) using AutoDock Vina, accounting for the 4E double bond’s role in hydrophobic interactions .

Advanced: Why do studies report conflicting data on its role in apoptosis?

  • Cell type specificity : Apoptotic effects are pronounced in cancer cells (e.g., MDCK) but negligible in primary fibroblasts due to differential ceramide kinase expression .
  • Concentration thresholds : Bioactivity is biphasic; pro-apoptotic effects occur at ≥10 µM , while lower concentrations promote proliferation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.